5-(2-fluorobenzyl)-3-(p-tolyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline
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Overview
Description
5-(2-fluorobenzyl)-3-(p-tolyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline, also known as FPQ, is a novel compound with potential applications in scientific research. It belongs to the class of pyrazoloquinolines, which have been extensively studied due to their diverse biological activities. FPQ has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been investigated.
Mechanism of Action
The mechanism of action of 5-(2-fluorobenzyl)-3-(p-tolyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which is essential for cell division. 5-(2-fluorobenzyl)-3-(p-tolyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline has been shown to bind to the colchicine binding site of tubulin, leading to the disruption of microtubule formation and the induction of apoptosis in cancer cells.
Biochemical and physiological effects:
5-(2-fluorobenzyl)-3-(p-tolyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline has been reported to induce cell cycle arrest and apoptosis in cancer cells, which is associated with the downregulation of anti-apoptotic proteins and the upregulation of pro-apoptotic proteins. 5-(2-fluorobenzyl)-3-(p-tolyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline has also been shown to inhibit angiogenesis, which is essential for tumor growth and metastasis. In addition, 5-(2-fluorobenzyl)-3-(p-tolyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline has been reported to have anti-inflammatory and neuroprotective effects.
Advantages and Limitations for Lab Experiments
5-(2-fluorobenzyl)-3-(p-tolyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. However, its limited solubility in aqueous solutions and instability in the presence of light and air can pose challenges for its use in certain experiments. In addition, the lack of in vivo studies on 5-(2-fluorobenzyl)-3-(p-tolyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline limits its potential applications in preclinical research.
Future Directions
5-(2-fluorobenzyl)-3-(p-tolyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline has several potential future directions in scientific research. One of the most promising directions is the development of new anticancer drugs based on 5-(2-fluorobenzyl)-3-(p-tolyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline. Further studies on the mechanism of action of 5-(2-fluorobenzyl)-3-(p-tolyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline and its interaction with other proteins involved in cancer progression could provide new insights into the development of targeted therapies. In addition, the potential applications of 5-(2-fluorobenzyl)-3-(p-tolyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline in the treatment of other diseases, such as neurodegenerative disorders and inflammatory diseases, warrant further investigation.
In conclusion, 5-(2-fluorobenzyl)-3-(p-tolyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline is a novel compound with potential applications in scientific research. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions have been discussed in this paper. Further research on 5-(2-fluorobenzyl)-3-(p-tolyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline could lead to the development of new therapies for cancer and other diseases.
Synthesis Methods
5-(2-fluorobenzyl)-3-(p-tolyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline has been synthesized using different methods, including Pd-catalyzed C-H activation, Suzuki coupling, and one-pot multi-component reactions. One of the most efficient methods involves the reaction of 2-fluorobenzylamine, p-tolualdehyde, and 2,3-dihydrofuran in the presence of a catalytic amount of copper iodide and potassium carbonate. The yield of this method is around 60%, and the purity of the product can be improved by recrystallization.
Scientific Research Applications
5-(2-fluorobenzyl)-3-(p-tolyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline has shown promising results in various scientific research applications. It has been reported to exhibit potent anticancer activity against different cancer cell lines, including breast, colon, and lung cancer cells. 5-(2-fluorobenzyl)-3-(p-tolyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline has also been shown to inhibit the growth of drug-resistant cancer cells, making it a potential candidate for the development of new anticancer drugs.
properties
IUPAC Name |
8-[(2-fluorophenyl)methyl]-5-(4-methylphenyl)-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2,4,6,9,11(15)-hexaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18FN3O2/c1-15-6-8-16(9-7-15)24-19-13-29(12-17-4-2-3-5-20(17)26)21-11-23-22(30-14-31-23)10-18(21)25(19)28-27-24/h2-11,13H,12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRDCCBGYDFUUFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=CC5=C(C=C43)OCO5)CC6=CC=CC=C6F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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